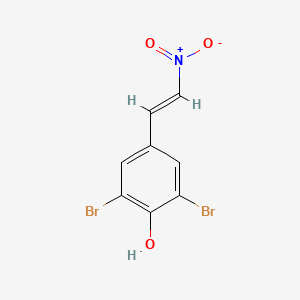
2,6-Dibromo-4-(2-nitroethenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-(2-nitroethenyl)phenol is an organic compound with the molecular formula C8H5Br2NO3 It is a derivative of phenol, characterized by the presence of two bromine atoms and a nitroethenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2-nitroethenyl)phenol typically involves the bromination of 4-(2-nitroethenyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-(2-nitroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
2,6-Dibromo-4-(2-nitroethenyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-(2-nitroethenyl)phenol involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The bromine atoms contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can modulate various biochemical pathways and exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-4-nitrophenol
- 2,6-Dibromo-4-methylaniline
- 2,6-Dibromo-4-phenoxyphenol
Uniqueness
2,6-Dibromo-4-(2-nitroethenyl)phenol is unique due to the presence of both bromine atoms and a nitroethenyl group, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
82040-80-0 |
|---|---|
Formule moléculaire |
C8H5Br2NO3 |
Poids moléculaire |
322.94 g/mol |
Nom IUPAC |
2,6-dibromo-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+ |
Clé InChI |
CTJGBTQBMJYEIT-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Br)O)Br)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


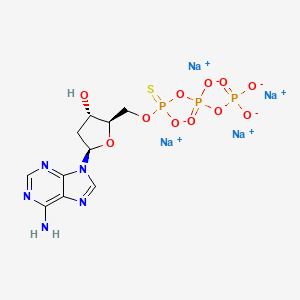

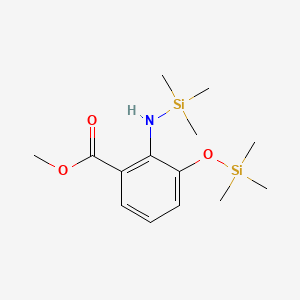
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
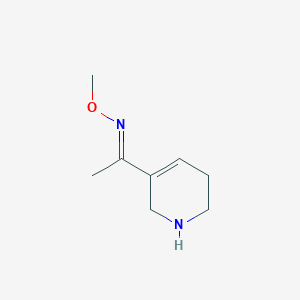
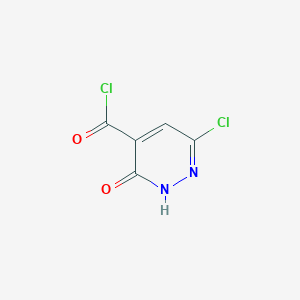
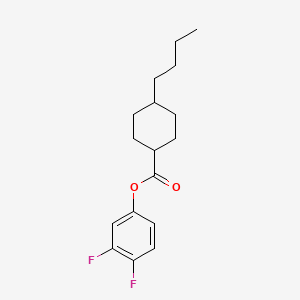
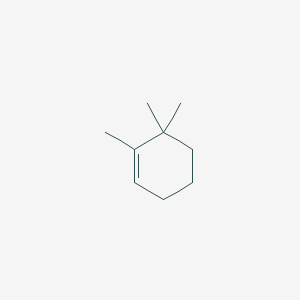
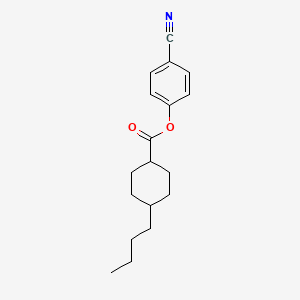
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
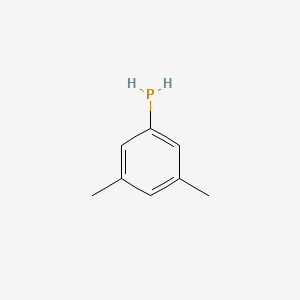
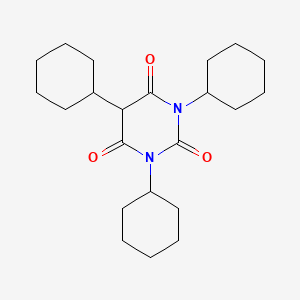

![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
